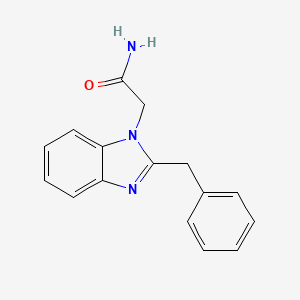

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide

Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The journey of benzimidazole research began in the 19th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. However, it was the discovery in the mid-20th century that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is an essential component of vitamin B12 that catalyzed a surge of interest in this molecular framework. This discovery illuminated the biological relevance of the benzimidazole core and spurred extensive investigations into its chemical properties and potential applications.

Early research primarily focused on the fundamental synthesis and reactivity of the benzimidazole ring system. Over the decades, the evolution of analytical techniques and synthetic methodologies has allowed for more complex and targeted derivatization of the benzimidazole scaffold. This has led to a deeper understanding of its structure-activity relationships and has expanded its applications into various scientific domains, most notably medicinal chemistry. The continuous development of novel synthetic routes, including greener and more efficient methods, ensures that benzimidazole research remains a vibrant and evolving field.

Importance of the 1H-1,3-Benzodiazole (Benzimidazole) Scaffold in Heterocyclic Chemistry

The significance of the benzimidazole scaffold in heterocyclic chemistry is multifaceted. Its structural similarity to naturally occurring purines makes it a privileged scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.net This has led to the development of numerous benzimidazole-containing compounds with a broad spectrum of pharmacological activities. ekb.eg

From a chemical perspective, the benzimidazole ring system is relatively stable and amenable to various substitution patterns at different positions. This allows for the fine-tuning of its electronic and steric properties, making it an ideal building block for the construction of complex molecules with desired functionalities. The amphoteric nature of the benzimidazole ring, possessing both acidic and basic nitrogen atoms, further contributes to its chemical versatility and its ability to participate in various chemical interactions.

Overview of Structural Diversity within Benzimidazole Derivatives Relevant to Academic Study

The structural diversity of benzimidazole derivatives is vast, with modifications possible at the 1-, 2-, and 5(6)-positions of the bicyclic ring system. This versatility has been extensively explored in academic research, leading to the synthesis of a wide array of compounds with unique properties.

2-Substituted Benzimidazoles: The 2-position is a common site for substitution, often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. The nature of the substituent at this position significantly influences the biological activity of the resulting compound.

1-Substituted Benzimidazoles: Alkylation or acylation of the N-H group at the 1-position is a straightforward method to introduce further diversity. These substitutions can alter the lipophilicity and pharmacokinetic properties of the molecule.

5(6)-Substituted Benzimidazoles: Modifications on the benzene (B151609) ring, typically at the 5- or 6-position, can also modulate the electronic properties and biological activity of the benzimidazole core.

This ability to readily generate a library of diverse derivatives makes the benzimidazole scaffold a powerful tool for systematic studies in medicinal chemistry and materials science.

Rationale for Investigating 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide as a Model Compound

The compound this compound serves as a compelling model for academic investigation due to the combination of key structural features that are prevalent in many biologically active benzimidazole derivatives. The rationale for its study can be broken down as follows:

The 1-Acetamide Group: The acetamide (B32628) group at the 1-position introduces a polar, hydrogen-bonding capable functionality. Research has shown that acetamide and other amide derivatives of benzimidazole possess a range of biological activities. researchgate.netindexcopernicus.comnih.gov The investigation of this specific substitution can help to elucidate the role of such groups in molecular interactions.

Synergistic and Fundamental Insights: By combining these two specific substituents in a single molecule, this compound allows for the study of potential synergistic effects between the 2-benzyl and 1-acetamide groups. Furthermore, a thorough characterization of its chemical and physical properties can provide fundamental data that contributes to a broader understanding of structure-property relationships within the benzimidazole class.

A closely related compound, 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone, has been synthesized and evaluated for its antibacterial properties, highlighting the potential of this structural framework. scholarsresearchlibrary.comresearchgate.net Therefore, a detailed academic study of this compound is warranted to further expand the knowledge base of this important class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-benzylbenzimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-15(20)11-19-14-9-5-4-8-13(14)18-16(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZLSMBWGDRRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2 Benzyl 1h 1,3 Benzodiazol 1 Yl Acetamide and Analogous Derivatives

Retrosynthetic Analysis of the 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide Structure

A retrosynthetic approach to this compound identifies several key bond disconnections that illuminate potential synthetic routes. The most logical disconnections are at the amide bond and the two bonds formed to create the heterocyclic ring.

Disconnection of the Amide Bond: The simplest initial disconnection is at the C-N amide bond. This suggests a final step involving the amidation of a carboxylic acid precursor, ethyl 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetate, which itself is a common intermediate.

Disconnection of the N-1 Side Chain: A second strategic disconnection breaks the C-N bond between the benzimidazole (B57391) N-1 atom and the acetamide (B32628) side chain. This approach simplifies the problem into the synthesis of the core 2-benzyl-1H-1,3-benzodiazole scaffold followed by its N-alkylation using a suitable two-carbon synthon, such as 2-chloroacetamide (B119443).

Disconnection of the Benzimidazole Core: The most fundamental disconnection breaks down the benzimidazole ring itself. This leads back to two primary starting materials: an ortho-disubstituted benzene (B151609), specifically o-phenylenediamine (B120857), and a synthon that provides the C-2 carbon and its benzyl (B1604629) substituent, such as phenylacetic acid or one of its derivatives (e.g., aldehyde, ester, or nitrile). scholarsresearchlibrary.com This approach is widely employed due to the commercial availability of a vast array of substituted o-phenylenediamines.

These disconnections form the basis for the classical and modern synthetic routes discussed in the subsequent sections, primarily focusing on the initial formation of the 2-benzylbenzimidazole core followed by N-alkylation.

Classical Synthetic Routes to Benzimidazole-Acetamide Scaffolds

Traditional methods for constructing the benzimidazole-acetamide framework have been well-established for decades, relying on robust and predictable chemical transformations.

The formation of the target molecule typically proceeds in a stepwise fashion. The first major step is the synthesis of the 2-benzyl-1H-1,3-benzodiazole intermediate. This is classically achieved through the Phillips condensation reaction, which involves heating o-phenylenediamine with a carboxylic acid. nih.govresearchgate.net In this specific case, o-phenylenediamine is condensed with phenylacetic acid, often at high temperatures and sometimes in the presence of a strong acid like polyphosphoric acid (PPA) to facilitate the dehydration and cyclization. researchgate.net

Once the 2-benzyl-1H-1,3-benzodiazole core is obtained, the acetamide side chain is introduced via N-alkylation. The benzimidazole nitrogen is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking an alkylating agent such as ethyl chloroacetate. The subsequent ester product, ethyl 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetate, is then converted to the final acetamide product, often through aminolysis with ammonia. researchgate.net

A direct alkylation with 2-chloroacetamide is also a feasible and more direct route to the final product, avoiding the intermediate ester stage. researchgate.net

The cornerstone of benzimidazole synthesis is the cyclization reaction that forms the five-membered imidazole (B134444) ring fused to the benzene ring. researchgate.net The most prevalent classical method involves the condensation of o-phenylenediamine with either a carboxylic acid or an aldehyde. nih.govsemanticscholar.org

From Carboxylic Acids (Phillips-Ladenburg Synthesis): As mentioned, reacting o-phenylenediamine with phenylacetic acid at elevated temperatures (typically >150 °C) leads to the formation of an initial amide intermediate, N-(2-aminophenyl)-2-phenylacetamide. This intermediate then undergoes intramolecular cyclization with the loss of a water molecule to yield 2-benzyl-1H-1,3-benzodiazole. The use of a dehydrating agent or strong acid catalyst can promote this final ring-closing step. researchgate.net

From Aldehydes (Weidenhagen Synthesis): An alternative route involves the condensation of o-phenylenediamine with phenylacetaldehyde. This reaction first forms a Schiff base intermediate. The intermediate then undergoes an oxidative cyclization to form the aromatic benzimidazole ring. Various oxidizing agents can be employed for this step. This method is particularly useful when the corresponding aldehyde is readily available.

These cyclization reactions provide the foundational 2-substituted benzimidazole core, which is the essential precursor for the subsequent N-alkylation to produce this compound and its derivatives.

Modern Synthetic Approaches and Green Chemistry Principles

In recent years, synthetic organic chemistry has shifted towards developing more efficient, environmentally benign, and atom-economical methodologies. The synthesis of benzimidazoles has benefited significantly from these advancements.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. organic-chemistry.org The application of microwave irradiation to the condensation of o-phenylenediamine with carboxylic acids or aldehydes dramatically reduces reaction times from hours to mere minutes and often results in cleaner product formation with higher yields. nih.govasianpubs.org

This rate enhancement is attributed to the efficient and rapid heating of the polar solvent and reactants by the microwave energy, leading to a significant increase in the kinetic energy of the molecules. mdpi.com Several catalyst-free, microwave-assisted methods have been reported, achieving yields of over 90% in as little as 5 to 10 minutes, representing a substantial improvement over conventional heating methods. benthamdirect.com

| Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

| o-phenylenediamine, Carboxylic Acid | Conventional Heating | HCl (4M) | 2-5 h | 65-80 | asianpubs.org |

| o-phenylenediamine, Carboxylic Acid | Microwave Irradiation | HCl (4M) | 1.5-4 min | 80-95 | asianpubs.org |

| o-phenylenediamine, Benzaldehyde | Conventional Heating | Er(OTf)₃ | 60 min | 61 | mdpi.com |

| o-phenylenediamine, Benzaldehyde | Microwave Irradiation | Er(OTf)₃ (1 mol%) | 5 min | >99 | mdpi.com |

| 4,5-dichloro-1,2-phenylenediamine, Iminoester hydrochloride | Microwave Irradiation | Methanol | 10-15 min | 85-92 | tandfonline.com |

Several one-pot methodologies have been developed for the synthesis of 1,2-disubstituted benzimidazoles. For instance, an efficient iron-catalyzed three-component reaction of benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) has been demonstrated to produce benzimidazole derivatives in high yields under mild conditions. nih.gov Another innovative approach describes a tandem N-alkylation-reduction-condensation process conducted entirely in water, showcasing a highly environmentally friendly route to N-arylmethyl-2-substituted benzimidazoles. rsc.org

These one-pot systems offer a streamlined pathway to complex benzimidazole structures. A hypothetical one-pot synthesis of the target molecule could involve the reaction of o-phenylenediamine, phenylacetaldehyde, and an alkylating agent in the presence of a suitable catalyst system, thereby constructing the entire molecule in a single, efficient operation.

| Reaction Type | Components | Catalyst/Conditions | Product | Yield (%) | Reference |

| Three-Component | Benzo-1,2-quinone, Aldehyde, NH₄OAc | Fe(III) porphyrin, EtOH, rt | 2-Substituted Benzimidazoles | 85-95 | nih.gov |

| Three-Component | 2-Haloaniline, Aldehyde, NaN₃ | CuCl/TMEDA, DMSO, 120 °C | 2-Substituted Benzimidazoles | Good | organic-chemistry.org |

| Four-Component | Pyridine, Chloroacetonitrile, Malononitrile, Aromatic Aldehyde | Acetonitrile (B52724), reflux | Pyrido[1,2-a]benzimidazoles | Moderate | acs.org |

| Tandem Reaction | o-nitroaniline, Benzyl bromide, Aldehyde | Water, heat | N-arylmethyl-2-substituted benzimidazoles | Good | rsc.org |

Catalyst-Mediated Transformations (e.g., Palladium-Catalyzed Couplings)

The synthesis of the benzimidazole core, a crucial step in forming this compound, is often achieved through catalyst-mediated transformations. These methods offer advantages such as high efficiency, mild reaction conditions, and the ability to construct a variety of substituted benzimidazoles. rsc.orgplu.mx

Palladium-catalyzed reactions, in particular, represent a significant strategy. One-pot approaches using palladium acetate (Pd(OAc)₂) as a catalyst and molecular oxygen as the sole oxidant have been developed for the synthesis of benzimidazoles, yielding a range of products in moderate yields. rsc.org An efficient method for synthesizing benzimidazoles involves a recycled palladium-catalyzed hydrogen transfer process, which proceeds under mild conditions to provide good to excellent yields. A key benefit of this approach is the ability to recover and reuse the palladium catalyst multiple times without significant loss of activity. plu.mxrsc.org

Cascade palladium catalysis offers a sophisticated route for the regiocontrolled synthesis of N-arylbenzimidazoles. This strategy involves a selective sequence of palladium-catalyzed C-N bond-forming reactions, starting from substrates like 2-chloroaryl sulfonates and two different nitrogen nucleophiles. By carefully selecting the starting materials and reaction conditions, it is possible to predictably synthesize specific benzimidazole regioisomers. nih.gov

Beyond palladium, other metal catalysts have proven effective. Copper-catalyzed three-component coupling reactions of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes provide a pathway to 1,2-disubstituted benzimidazoles. nih.gov Additionally, catalysts based on gold and other metals supported on materials like magnesium oxide have been used in multi-step, one-pot processes to generate benzimidazole derivatives. daneshyari.com

Table 1: Overview of Catalyst-Mediated Transformations for Benzimidazole Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / O₂ | One-pot synthesis | Uses molecular oxygen as the oxidant. | rsc.org |

| Recyclable Palladium | Hydrogen transfer | Catalyst can be recovered and reused multiple times. | plu.mxrsc.org |

| Palladium Cascade | Regiocontrolled C-N coupling | Allows for predictable synthesis of specific regioisomers. | nih.gov |

| Copper Iodide (CuI) | Three-component coupling | Synthesizes 1,2-disubstituted benzimidazoles. | nih.gov |

| Gold/Palladium on MgO | One-pot multi-step | Heterogeneous catalysis for benzimidazole derivatives. | daneshyari.com |

Derivatization Strategies for Structural Modification of this compound

Structural modification of the parent compound is crucial for optimizing its biological activity and physicochemical properties. Derivatization can be targeted at several key positions within the molecule.

Substitutions on the Benzimidazole Ring (e.g., at C-2, N-1, C-5, C-6 positions)

The benzimidazole ring is a prime target for substitution, allowing for fine-tuning of the molecule's properties.

C-2 Position: The C-2 position is typically occupied by the benzyl group in the parent compound. Modifications here often involve replacing the benzyl group with other aryl or alkyl substituents. This is generally achieved by selecting different carboxylic acids or aldehydes to react with the o-phenylenediamine precursor during the initial benzimidazole synthesis. orientjchem.org

N-1 Position: The N-1 position is substituted with the acetamide group. The synthesis of N-1 substituted benzimidazoles can be challenging due to potential mixtures of N-1 and N-2 isomers. However, methods using catalysts like erbium triflate (Er(OTf)₃) have been shown to selectively produce 1,2-disubstituted benzimidazoles. mdpi.com

C-5 and C-6 Positions: The benzene portion of the benzimidazole ring can be readily substituted at the C-5 and C-6 positions. Common substituents introduced at these positions include nitro, acetyl, cyano, methoxy (B1213986), trifluoromethyl, trifluoromethoxy, and various halogen atoms. service.gov.ukdrugsandalcohol.ie For instance, the nitration of 2-benzyl-benzimidazole has been reported to yield 5(6)-nitro derivatives. rsc.org These modifications can significantly impact the electronic properties of the benzimidazole system.

Modifications of the Benzyl Moiety

The benzyl group at the C-2 position offers numerous opportunities for derivatization.

Phenyl Ring Substitution: The phenyl ring of the benzyl group can be substituted with a wide array of functional groups. These include alkyl (up to six carbon atoms), haloalkyl, alkoxy (up to five carbon atoms), haloalkoxy, acetyloxy, hydroxy, cyano, halogen, thioalkyl, and alkylsulphonyl groups. service.gov.ukdrugsandalcohol.ie These substitutions can alter the steric and electronic nature of the benzyl moiety, influencing its interaction with biological targets.

Benzylic Carbon Modification: The benzylic carbon atom itself can be modified. This includes substitution with a methyl group or even replacement of the carbon atom with a nitrogen, oxygen, or sulfur atom, leading to significant structural changes in the linker between the benzimidazole core and the phenyl ring. drugsandalcohol.ieservice.gov.uk

Alterations to the Acetamide Functional Group

The acetamide side chain at the N-1 position is a key site for modification to influence solubility, hydrogen bonding capacity, and metabolic stability.

Amide Bond Modification: The amide nitrogen can be substituted with various groups. A common strategy involves the hydrolysis of the corresponding ester (e.g., ethyl 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetate) followed by an amide coupling reaction with a diverse range of primary or secondary amines. ijpsdronline.com This allows for the introduction of different alkyl, aryl, or heterocyclic moieties.

Conversion to Hydrazones: The acetamide group can be converted to an acetohydrazide, which can then be reacted with various aldehydes or ketones to form acetohydrazone derivatives. scholarsresearchlibrary.comresearchgate.net This introduces a C=N double bond and allows for the incorporation of a wide variety of substituents.

Chain Extension/Modification: The methylene (B1212753) linker of the acetamide group can be extended or modified, although this is less common than modifications at the amide nitrogen.

Table 2: Examples of Derivatization Strategies

| Modification Site | Strategy | Example of Introduced Groups | Reference |

|---|---|---|---|

| Benzimidazole C-5/C-6 | Electrophilic Substitution | -NO₂, -Cl, -Br, -CF₃, -OCH₃ | service.gov.ukdrugsandalcohol.ie |

| Benzyl Phenyl Ring | Aromatic Substitution | Alkyl, Alkoxy, Halogen, -CN, -OH | service.gov.ukdrugsandalcohol.ie |

| Benzylic Carbon | Substitution/Replacement | -CH₃, or replacement with N, O, S | drugsandalcohol.ieservice.gov.uk |

| Acetamide N-H | Amide Coupling | Substituted anilines, alkylamines | ijpsdronline.com |

Introduction of Diverse Heterocyclic Moieties

Incorporating other heterocyclic rings into the this compound structure is a powerful strategy to explore new chemical space and potentially enhance biological activity. nih.govbiointerfaceresearch.com

Via the Acetamide Group: The most common approach is to append heterocyclic rings through the acetamide side chain. For example, reacting 2-(1H-benzo[d]imidazol-2-yl)acetic acid with various heterocyclic amines (e.g., aminopyridines, aminothiazoles) would link the heterocycle via an amide bond. ijpsdronline.com

At the C-2 Position: The benzyl group at the C-2 position can be replaced entirely with a heterocyclic ring during the initial synthesis of the benzimidazole core. This is achieved by using a heterocyclic aldehyde or carboxylic acid in the condensation reaction with o-phenylenediamine. longdom.org

Linked to the Benzimidazole Ring: Heterocycles can be linked to other positions of the benzimidazole ring, for example, by synthesizing benzimidazole-linked triazole derivatives. mdpi.com Another approach involves synthesizing benzimidazoles bearing thiazolidinedione moieties, which have shown cytotoxic activity. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Benzyl 1h 1,3 Benzodiazol 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR data (chemical shifts, multiplicities, coupling constants) for 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide is not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR data for this compound is not available in the reviewed literature.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

No studies utilizing advanced or two-dimensional NMR techniques for the structural elucidation of this compound were found.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR absorption frequencies and their corresponding functional group assignments for this compound are not documented in the available scientific literature.

Raman Spectroscopy (if applicable)

No Raman spectroscopy data for this compound has been reported.

An article on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated at this time. A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for this particular compound corresponding to the requested analytical techniques.

To fulfill the user's request for a thorough, informative, and scientifically accurate article, which must include detailed research findings and data tables for mass spectrometry, UV-Vis spectroscopy, elemental analysis, and X-ray crystallography, it is necessary to rely on published, peer-reviewed research that has synthesized and characterized this exact molecule.

The available literature provides information on related benzimidazole (B57391) derivatives, such as hydrazone or other acetamide (B32628) analogs. However, using data from these related but distinct compounds would violate the explicit instruction to focus solely on "this compound" and would not represent a scientifically accurate characterization of the target molecule.

Therefore, without access to specific studies that have performed and published the results for the advanced characterization of this compound, it is not possible to construct the article as outlined.

Computational and Theoretical Investigations of 2 2 Benzyl 1h 1,3 Benzodiazol 1 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can predict a range of molecular properties, providing a deeper understanding of the molecule's behavior. For benzimidazole (B57391) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31G** or cc-pVDZ to achieve a balance between accuracy and computational cost. nih.govnih.gov

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. dergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For many benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring system, while the LUMO can be distributed across both the benzimidazole and substituent rings. dergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In a typical MEP analysis of a benzimidazole derivative, negative potential (often colored red) is concentrated around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. biointerfaceresearch.com Positive potential (blue) is usually found around hydrogen atoms. biointerfaceresearch.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, atomic hybridization, and intramolecular interactions like hyperconjugation. sapub.org It can quantify the charge on each atom, offering a more detailed picture than MEP surfaces alone. nih.gov Studies on similar structures show that nitrogen atoms in the benzimidazole ring carry a significant negative charge, while the cobalt atom in a complex carries a positive charge. sapub.org

Below is an example table illustrating the type of data obtained from quantum chemical calculations for a hypothetical benzimidazole derivative, based on findings for similar compounds.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

The three-dimensional structure of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide is not rigid. Rotation can occur around single bonds, leading to various spatial arrangements or conformations. Conformational analysis aims to identify the most stable structures, which correspond to energy minima on the potential energy surface.

DFT calculations are used to optimize the geometry of the molecule, finding the arrangement of atoms that has the lowest possible energy. nih.gov For flexible molecules like the target compound, this involves rotating key bonds (e.g., the bond connecting the benzyl (B1604629) group to the benzimidazole ring) and calculating the energy for each conformation. The results can reveal the most probable shapes the molecule will adopt. In studies of other 1,2-disubstituted benzimidazoles, it has been shown that substituents are often rotated significantly out of the plane of the benzimidazole ring. nih.gov

Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. Studies on related benzimidazole derivatives have shown good agreement between calculated and experimental chemical shifts. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). This analysis can help assign the electronic transitions observed in experimental spectra. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for understanding how a molecule might interact with a biological target to exert a therapeutic effect. Benzimidazole acetamide (B32628) derivatives have been docked against various protein targets, such as those involved in neuroinflammation or cancer. nih.govmdpi.com

Docking simulations place the ligand (this compound) into the binding site of a target protein. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the benzyl and benzimidazole rings) and hydrophobic amino acid residues in the protein's binding pocket.

Pi-Pi Stacking: Aromatic rings of the ligand can stack with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

In docking studies of similar 2-benzyl-benzimidazole derivatives, the benzyl group often occupies a hydrophobic pocket within the receptor's active site. scirp.org

After predicting the binding pose, a scoring function is used to estimate the binding affinity between the ligand and the protein. This score is typically expressed in units of energy, such as kcal/mol, with more negative values indicating a stronger predicted interaction. connectjournals.com These scores are used to rank different compounds and prioritize them for further experimental testing. For instance, docking studies on pyrazoline derivatives of 2-benzyl-benzimidazole against human mitochondrial branched-chain aminotransferase showed docking scores ranging from -5.9 to -6.4 kcal/mol. connectjournals.com

The table below provides an illustrative example of the kind of output generated from a molecular docking simulation for a hypothetical ligand-protein interaction, based on published data for analogous compounds. scirp.orgconnectjournals.com

| Parameter | Description | Illustrative Value |

| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form key contacts with the ligand. | GLU 228, ALA 230, TYR 181 |

| Interaction Types | The nature of the chemical bonds/forces stabilizing the complex. | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and stability of molecules over time. These simulations can provide insights into the conformational changes, flexibility, and interactions of a compound within a specific environment, such as in solution or bound to a biological target like a protein.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other benzimidazole derivatives to understand their interaction with biological systems. For instance, MD simulations have been employed to explore the stability of complexes between benzimidazole derivatives and their target proteins. tandfonline.comresearchgate.net These studies typically involve placing the compound in a simulated physiological environment and observing its behavior over nanoseconds or even microseconds.

Key parameters that are often analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule from a reference structure over time. A stable RMSD suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of a molecule by measuring the fluctuation of each atom around its average position.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the molecule and its surrounding environment (e.g., water or amino acid residues in a protein) are crucial for its stability and binding affinity.

In a typical MD simulation of a benzimidazole derivative, the stability of the ligand-protein complex is assessed by monitoring these parameters. A stable complex would exhibit minimal fluctuations in RMSD and maintain key hydrogen bond interactions throughout the simulation. tandfonline.com For this compound, MD simulations could be used to predict its conformational preferences and the stability of its interactions with potential biological targets, thereby guiding the design of more potent analogues.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Implication for Stability |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic coordinates from a reference structure. | A low and stable RMSD value over time indicates conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of individual atoms or residues from their average position. | Lower RMSF values in key binding regions suggest a more stable interaction. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Persistent hydrogen bonds are indicative of strong and stable interactions. |

pKa Determination and Ionization State Analysis

The ionization state of a molecule, which is determined by its pKa value(s), is a critical factor influencing its solubility, permeability, and interaction with biological targets. The pKa is the pH at which a molecule is 50% ionized. For a compound like this compound, the benzimidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the environment.

The experimental determination of pKa values for benzimidazole derivatives can be challenging due to their low aqueous solubility. acs.org Consequently, computational methods are often employed to predict these values. Theoretical pKa calculations can be performed using various quantum chemical methods and solvation models. One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and in solution, often using a continuum solvation model like the Polarizable Continuum Model (PCM). acs.org

Studies on a range of protonated benzimidazoles have shown that the pKa values can be accurately predicted using density functional theory (DFT) methods, such as B3LYP with the 6-31+G(d,p) basis set, in conjunction with the PCM model. acs.org The pKa values for benzimidazole and its substituted derivatives typically fall in the range of 4.5 to 7.4. nih.gov

For this compound, the primary site of protonation is expected to be one of the nitrogen atoms in the benzimidazole ring. The acetamide group is generally considered neutral under physiological conditions. The specific pKa value will be influenced by the electronic effects of the benzyl and acetamide substituents. Understanding the pKa of this compound is essential for predicting its behavior in biological systems, as the ionization state will affect its ability to cross cell membranes and interact with target molecules.

Table 2: Predicted pKa Ranges for Benzimidazole Derivatives

| Method | Predicted pKa Range | Reference |

| Capillary Electrophoresis | 4.48 - 7.38 | nih.gov |

| Computational (DFT/PCM) | In agreement with experimental values | acs.org |

| Potentiometric Titration | Varies with solvent |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Numerous QSAR studies have been conducted on benzimidazole derivatives to model their various biological activities, including antibacterial, anticancer, and antitubercular effects. nih.govbiointerfaceresearch.comnih.govijpsr.com These studies typically involve the following steps:

Data Set Collection: A series of benzimidazole analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to develop a mathematical equation that correlates the descriptors with the biological activity. ijpsr.comijpsr.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and validation techniques, such as cross-validation and external test sets. nih.gov

For this compound, a QSAR study could be initiated by synthesizing a series of derivatives with variations in the benzyl and/or acetamide moieties. The biological activity of these compounds would then be determined experimentally. Subsequently, a QSAR model could be developed to identify the structural features that are crucial for the observed activity. For example, a model might reveal that the activity is positively correlated with the hydrophobicity of the substituent on the benzyl ring and negatively correlated with its steric bulk. Such a model would be a valuable tool for designing new derivatives with potentially enhanced activity.

Table 3: Common Descriptors Used in QSAR Studies of Benzimidazoles

| Descriptor Type | Example Descriptors | Relevance to Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, affecting receptor fit. |

| Hydrophobic | LogP | Describes the lipophilicity, which is important for membrane permeability. |

| Topological | Wiener index, Kier & Hall indices | Encodes information about molecular connectivity and branching. |

Mechanistic Elucidation of Molecular Interactions of 2 2 Benzyl 1h 1,3 Benzodiazol 1 Yl Acetamide in Vitro

Identification of Putative Molecular Targets (e.g., Enzymes, Receptors, Proteins)

There is currently no publicly available research that identifies the putative molecular targets of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide. Scientific studies detailing its binding affinity or enzymatic modulation are not present in the surveyed literature.

Enzyme Inhibition Studies (e.g., COX-1, COX-2, VEGFR-2, α-glucosidase, signal peptidase IB)

No specific in vitro enzyme inhibition studies for this compound concerning Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), α-glucosidase, or signal peptidase IB have been found in the public domain.

Concentration-Dependent Inhibition and IC50 Determination

Due to the absence of enzyme inhibition studies, there is no data available on the concentration-dependent inhibition or the half-maximal inhibitory concentration (IC50) values for this compound against the specified enzymes.

Kinetic Studies of Enzyme Inhibition

Consequently, no kinetic studies have been performed to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound.

Receptor Binding Assays (e.g., CCR3, Bradykinin B1 receptor)

Information regarding the in vitro binding of this compound to the C-C chemokine receptor 3 (CCR3) or the Bradykinin B1 receptor is not available in the reviewed scientific literature.

Binding Affinity (e.g., IC50, Ki) and Selectivity

As no receptor binding assays have been reported, the binding affinity, typically expressed as IC50 or the inhibition constant (Ki), and the selectivity of this compound for the CCR3 and Bradykinin B1 receptors remain undetermined.

Cellular Pathway Modulation (In Vitro Models)

There is a lack of published in vitro studies investigating the effects of this compound on cellular pathways. Research detailing how this compound may modulate specific signaling cascades within cellular models has not been identified.

Protein Secretion Pathway Analysis

The conventional pathway for protein secretion involves the transit of proteins through the endoplasmic reticulum and Golgi apparatus before their release from the cell. However, unconventional protein secretion (UPS) pathways exist for proteins that lack a signal peptide, and this process is often triggered by cellular stress. hubrecht.eu The secretory pathway is a complex system responsible for the synthesis, modification, transport, and quality control of secreted proteins. escholarship.org Perturbations in this pathway can lead to the accumulation of misfolded proteins, a hallmark of several diseases. escholarship.org

While direct evidence for the effect of this compound on protein secretion pathways is absent, the benzimidazole (B57391) scaffold is known to interact with various cellular proteins. Benzimidazole derivatives can act as kinase inhibitors, interacting with enzymes through multiple binding modes. nih.gov Such interactions could potentially modulate signaling cascades that influence protein synthesis and trafficking. For instance, by inhibiting specific kinases involved in the regulation of the secretory machinery, benzimidazole-containing compounds might indirectly affect the secretion of certain proteins. However, without specific studies on this compound, its precise impact on protein secretion remains speculative.

Autolysin Upregulation

Autolysins are enzymes that degrade bacterial cell walls, playing a crucial role in cell growth, division, and turnover. The upregulation of autolysin activity can lead to cell lysis and death, making it a target for antimicrobial agents. While there is no specific information on the effect of this compound on autolysin upregulation, some benzimidazole derivatives have demonstrated antibacterial properties. nih.gov The antimicrobial action of these compounds could be attributed to various mechanisms, including the disruption of cell wall integrity. It is plausible that certain benzimidazole derivatives could interact with regulatory pathways that control autolysin expression or activity, leading to their upregulation. However, this remains a hypothetical mechanism for the broader class of benzimidazoles and has not been specifically demonstrated for this compound.

Interaction with Macromolecules (e.g., DNA, RNA, Lipids)

The benzimidazole ring is structurally similar to purine (B94841) bases, suggesting a potential for interaction with nucleic acids. researchgate.net Some benzimidazole derivatives have been shown to bind to or intercalate with DNA, which can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells. nih.gov The planar nature of the benzimidazole ring system can facilitate such intercalative binding between the base pairs of DNA.

Molecular docking studies of other benzimidazole compounds have indicated potential interactions with proteins and DNA. nih.gov These interactions are often stabilized by secondary bonds that are crucial for the structural integrity of biological macromolecules and for drug-receptor binding. nih.gov For instance, certain 1,2-disubstituted benzimidazole compounds are thought to exert their anticancer effects by inhibiting DNA replication and transcription. nih.gov

Regarding lipids, while direct interactions of this compound with lipids have not been documented, the lipophilicity of the benzyl (B1604629) group could influence its partitioning into cellular membranes. The interaction with lipids could be a factor in the compound's cellular uptake and distribution. However, specific studies are required to confirm any direct interactions with lipids that may have functional consequences.

Investigation of Potential Prodrug Activation Mechanisms (if applicable)

A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. researchgate.net This strategy is often employed to improve the physicochemical or pharmacokinetic properties of a drug. researchgate.net The acetamide (B32628) group in this compound could potentially serve as a pro-moiety.

One common activation mechanism for amide-based prodrugs is enzymatic hydrolysis by amidases, such as aminopeptidases, to release the active amine-containing drug. In the case of this compound, hydrolysis of the acetamide bond would yield 1-(aminomethyl)-2-benzyl-1H-1,3-benzodiazole. The pharmacological activity of this potential metabolite would need to be assessed to determine if this compound can be considered a prodrug.

Various chemical and enzymatic strategies are utilized for prodrug activation. researchgate.net For instance, ester prodrugs are susceptible to hydrolysis by esterases. researchgate.net While the target compound is an amide, the general principle of enzymatic cleavage to release an active molecule is a plausible, though unconfirmed, activation mechanism. Without experimental data on the metabolism and biological activity of its potential metabolites, the classification of this compound as a prodrug remains theoretical.

Interactive Data Table: Summary of Potential Interactions of Benzimidazole Derivatives

| Interaction Type | Macromolecule | Potential Effect | Supporting Evidence for Benzimidazole Class |

| Intercalation/Binding | DNA | Inhibition of replication and transcription | researchgate.netnih.gov |

| Enzyme Inhibition | Kinases | Modulation of signaling pathways | nih.gov |

| Binding | Proteins | Alteration of protein function | nih.gov |

Structure Activity Relationship Sar Studies of 2 2 Benzyl 1h 1,3 Benzodiazol 1 Yl Acetamide Analogues

Impact of Benzyl (B1604629) Moiety Modifications on Molecular Interactions

The benzyl group at the 2-position of the benzimidazole (B57391) ring is a crucial feature for the anticonvulsant activity of this class of compounds. Modifications to this aromatic ring have been shown to significantly alter the compound's efficacy. The selection of substituents on the benzyl ring is often guided by systematic approaches, such as the Topliss scheme, to maximize activity. nih.gov

Research into a series of 2-benzylglutarimides, which share structural similarities, demonstrated that the nature and position of substituents on the benzyl ring are critical. nih.gov For instance, the introduction of a chlorine atom at the para-position (4-position) of the benzyl ring, as seen in 2-(4-chlorobenzyl)glutarimide, resulted in a compound with a promising profile of good anti-seizure activity and low neurotoxicity. nih.gov This suggests that an electron-withdrawing group at this position can enhance favorable interactions with the biological target.

Further studies on other 1-benzyl-2-phenyl-1H-benzo[d]imidazole derivatives have reinforced the importance of electronic effects. Compounds with electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), on the benzyl ring generally exhibit better anticonvulsant activity than those with electron-donating groups. Specifically, derivatives like 1-(4-nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole and 1-(2-chlorobenzyl)-2-(2-chlorophenyl)-1H-benzo[d]imidazole showed strong anticonvulsant effects. In contrast, compounds bearing electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) showed reduced protection against induced seizures. This indicates that the electronic properties of the benzyl moiety play a significant role in the molecular interactions necessary for anticonvulsant action.

Table 1: Impact of Benzyl Moiety Substitution on Anticonvulsant Activity

| Compound Name | Benzyl Moiety Substituent | Observed Activity |

|---|---|---|

| 2-(4-chlorobenzyl)glutarimide | 4-Chloro | Good anti-seizure activity, low neurotoxicity nih.gov |

| 1-(4-nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 4-Nitro | Strong anticonvulsant effects |

| 1-(2-chlorobenzyl)-2-(2-chlorophenyl)-1H-benzo[d]imidazole | 2-Chloro | Strong anticonvulsant effects |

| 4-(1-(4-hydroxybenzyl)-1H-benzo[d]imidazol-2-yl)phenol | 4-Hydroxy | Less protection against seizures |

Role of Substituents on the Benzimidazole Ring in Modulating Activity

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.gov For the analogues of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide, substitutions on the fused benzene (B151609) ring of the benzimidazole nucleus are a key strategy for modulating activity.

SAR studies have indicated that the electronic nature of substituents on the benzimidazole ring can fine-tune the biological response. The introduction of electron-withdrawing groups is often associated with enhanced activity. For example, in a study of benzothiazole (B30560) derivatives, which are structurally related to benzimidazoles, the presence of fluorine (F) or a methyl group (CH3) at the 6-position was found to increase activity. researchgate.net Conversely, the introduction of F, NO2, CH3, or OCH3 substituents at the 6-position, when the distant phenyl ring was unsubstituted, led to a moderate decrease in activity. researchgate.net

In the context of Alzheimer's treatment, strategic substitutions on the benzimidazole ring have been shown to enhance inhibitory activity against key enzymes. orientjchem.org The addition of a methoxy or ethoxy group at the 5th position of the benzimidazole ring was demonstrated to improve activity against acetylcholinesterase (AChE). orientjchem.org This highlights that the position and nature of the substituent are critical and that even electron-donating groups can be beneficial, depending on the specific biological target and the interactions within its active site.

Table 2: Influence of Benzimidazole Ring Substituents on Biological Activity

| Scaffold | Position of Substitution | Substituent | Effect on Activity | Target/Assay |

|---|---|---|---|---|

| Benzothiazole | 6-position | F, CH3 | Increased activity researchgate.net | Anticonvulsant |

| Benzothiazole | 6-position | F, NO2, CH3, OCH3 | Moderate decrease in activity researchgate.net | Anticonvulsant |

Influence of Acetamide (B32628) Linker and Terminal Substituents on Activity

The acetamide linker (-CH2-CO-NH-) connecting the benzimidazole core to a terminal group is a critical component that influences the molecule's conformation, flexibility, and ability to form hydrogen bonds. Modifications to this linker and the terminal substituents at the amide nitrogen are pivotal in SAR studies.

The presence of the acetamide group itself is considered an essential pharmacophoric element for the anticonvulsant activity of many benzimidazole derivatives. nih.gov Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that this class of compounds are potent anticonvulsants. nih.gov The acetamide's methylene (B1212753) group (-CH2-) and the amide's N-H proton are key features, with characteristic signals observed in NMR spectra. indexcopernicus.com

The terminal group attached to the acetamide nitrogen offers a wide scope for modification. In the synthesis of novel benzimidazole acetamide derivatives, various substituted anilines have been coupled to the acetamide linker. indexcopernicus.com The yield of these reactions and the subsequent biological activity can be influenced by the substituents on the terminal aniline (B41778) ring. For example, unsubstituted, trifluoromethyl, and chloro-group substituted anilines resulted in high yields of the final products. indexcopernicus.com

Furthermore, research on related structures has shown that the terminal portion of the molecule is crucial for activity. In a series of 2-benzylglutarimides, N-methylation of the glutarimide (B196013) ring was explored, indicating that substitution at this position can modulate the pharmacological profile. nih.gov For some benzimidazole acetamide derivatives designed as neuroprotective agents, the terminal group was a 4-methoxyanilino or a dodecylamino moiety, which proved effective in ameliorating ethanol-induced oxidative stress and neuroinflammation. nih.govnih.gov This demonstrates that large and varied substituents at the terminal end of the acetamide linker can be accommodated and can confer potent biological activity.

Table 3: Effect of Acetamide Linker and Terminal Substituents on Activity

| Core Structure | Linker Modification | Terminal Substituent | Observed Activity/Finding |

|---|---|---|---|

| N-benzyl-propionamide | Acetamido at C(2) | Heteroatom substituents (Cl, Br, I, O, N, S) at C(3) | Oxygen-substituted derivatives showed highly potent anticonvulsant activity nih.gov |

| Benzimidazole | Acetamide | Various substituted anilines | Trifluoromethyl and chloro-groups were well-tolerated synthetically indexcopernicus.com |

| Benzimidazole | Acetamide | 4-methoxyanilino | Ameliorated ethanol-induced oxidative stress and neuroinflammation nih.govnih.gov |

| Benzimidazole | Acetamide | Dodecylamino | Ameliorated ethanol-induced oxidative stress and neuroinflammation nih.govnih.gov |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a profound role in the biological activity of chiral molecules, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors. For analogues of this compound that possess a chiral center, the evaluation of individual stereoisomers is crucial for understanding the SAR.

A significant example of stereospecific activity is found in the N-benzyl-2-acetamido-3-methoxypropionamide series. nih.gov When the individual enantiomers of this potent anticonvulsant were evaluated, the principal activity was found to reside almost exclusively in the (R)-stereoisomer. The median effective dose (ED50) for (R)-18 was 4.5 mg/kg, whereas the ED50 for the (S)-18 enantiomer was greater than 100 mg/kg. nih.gov This stark difference in potency underscores a highly specific stereochemical requirement for interaction with the molecular target. The higher activity of the (R)-stereoisomer is a common observation in this class of substituted amino acid derivatives. nih.gov

Similarly, the concept of atropisomerism, which is a type of axial chirality arising from hindered rotation around a single bond, has been explored in ortho-substituted 1-phenylbenzimidazoles. rsc.org In these studies, separated atropisomers (designated as (+) and (-)) exhibited different intensities in their ability to arrest the cell cycle, cause apoptosis, and affect microtubule organization in cancer cells. The (+)-atropisomers were generally found to have a stronger effect, highlighting that three-dimensional spatial arrangement, even in the absence of a traditional chiral center, is a critical determinant of biological activity. rsc.org

Development of SAR Models from Experimental and Computational Data

To better understand and predict the biological activity of this compound analogues, researchers often develop SAR models using both experimental data and computational techniques. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico tool that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net

These models use molecular descriptors—numerical values that characterize the chemical structure, such as electronic, steric, and hydrophobic properties—to build a predictive equation. For instance, a QSAR study on N-benzylacetamide and 3-(phenylamino)propanamide analogues with anticonvulsant properties showed that the activity depends on specific descriptors like Kier2 (a shape index), RDF50s (a 3D-descriptor), AATS4i (an autocorrelation descriptor), and VE2_D (an eigenvalue descriptor). scribd.com

The development of a robust QSAR model typically involves several steps:

Data Set Compilation : A dataset of compounds with known structural formulas and experimentally determined activity values (e.g., ED50) is collected. researchgate.net

Descriptor Calculation : 2D and 3D molecular structures are generated, and a wide range of molecular descriptors are calculated. researchgate.net

Model Building : Statistical methods, such as Genetic Function Algorithm (GFA), are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the observed activity. researchgate.netscribd.com

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. researchgate.net

Once validated, these QSAR models can be used to predict the activity of new, hypothetical compounds, thereby guiding the design and synthesis of more potent analogues. researchgate.net This computational approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy, saving time and resources.

Analytical Methodologies for 2 2 Benzyl 1h 1,3 Benzodiazol 1 Yl Acetamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of benzimidazole (B57391) derivatives, providing powerful separation capabilities based on the differential partitioning of the analyte between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of benzimidazole derivatives due to its high resolution, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. For 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide, a C18 column would provide sufficient hydrophobic retention for the benzyl (B1604629) and benzimidazole moieties. Detection is commonly achieved using an ultraviolet (UV) detector, as the fused aromatic ring system of the benzimidazole core exhibits strong UV absorbance.

Method validation for quantification would involve establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). semanticscholar.orgresearchgate.net A study on other benzimidazole derivatives demonstrated linearity in a concentration range of 0.1 µg/mL to 0.1 mg/mL with correlation coefficients (r²) of no less than 0.9995. researchgate.net Similar performance would be expected for this compound.

Table 1: Illustrative HPLC Conditions for Analysis of Related Benzimidazole Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) semanticscholar.org | Nucleosil C8 nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water semanticscholar.orgunitedchem.com | 0.05% Orthophosphoric Acid in Water:Acetonitrile (75:25), pH 4.5 nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol semanticscholar.orgunitedchem.com | 0.05% Orthophosphoric Acid in Water:Acetonitrile (50:50), pH 4.5 nih.gov |

| Gradient | Linear Gradient semanticscholar.org | Gradient System nih.gov |

| Flow Rate | 0.4 mL/min semanticscholar.org | 1.0 mL/min researchgate.net |

| Column Temp. | 30°C semanticscholar.org | Ambient |

| Detection (UV) | 254 nm or 288 nm nih.gov | Specific wavelength for compound |

| Injection Vol. | 5 µL semanticscholar.org | Not Specified |

This table presents typical conditions used for structurally similar compounds, which would serve as a starting point for method development for this compound.

Gas Chromatography (GC) is generally less suitable for the analysis of complex, polar, and low-volatility molecules like this compound. The compound's relatively high molecular weight and the presence of polar functional groups (amide and imidazole (B134444) nitrogens) would likely require high temperatures for volatilization, potentially leading to thermal degradation in the GC inlet or on the column. Therefore, HPLC is the more prevalent and appropriate chromatographic technique for this class of compounds. If GC were to be attempted, derivatization to increase volatility and thermal stability would likely be necessary.

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of organic syntheses. In the synthesis of benzimidazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.gov For instance, the synthesis of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives, which are structurally very similar to the target compound, was monitored by TLC. scholarsresearchlibrary.com

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. After development, the spots are visualized, often under a UV lamp where the conjugated benzimidazole ring will fluoresce or absorb light. nih.gov The difference in the retention factor (Rf) value between the reactants and the product indicates the progress of the reaction. ijpsm.com

Table 2: Representative TLC Systems for Benzimidazole Synthesis Monitoring

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Reference |

| Silica Gel | Hexane:Ethyl Acetate (B1210297) (3:1) | UV Light | ijcrt.org |

| Silica Gel | Benzene (B151609):Ethyl Acetate (4:1) | Iodine Vapors | scholarsresearchlibrary.com |

| Silica Gel | Chloroform:Methanol (9:1) | UV Light | derpharmachemica.com |

| Silica Gel | Toluene:Acetone (8:2) | Iodine Chamber | ijpsm.com |

These systems are commonly used for related benzimidazole derivatives and would be suitable for monitoring the synthesis of this compound.

While this compound itself is not chiral, many benzimidazole derivatives possess a chiral center and their biological activities can be stereospecific. epa.gov If a chiral center were introduced into the molecule, Chiral HPLC would be the method of choice for separating the enantiomers. This is typically achieved using a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for the enantiomeric separation of benzimidazoles. nih.govresearchgate.net For example, a Chiralpak AD column, which is based on amylose, has been successfully used for this purpose. nih.gov The mobile phase in chiral separations can be normal-phase (e.g., hexane/isopropanol) or, in some cases, reversed-phase. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations of benzimidazoles, often providing faster analysis times. nih.govresearchgate.net

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound, provided it is the only absorbing species in the sample matrix or can be selectively derivatized. The benzimidazole ring system possesses a chromophore that absorbs UV radiation. nist.govacs.org Studies on benzimidazole derivatives show characteristic absorption maxima, often in the range of 270-310 nm. nist.govnih.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law.

In a study on other benzimidazole-class compounds, a spectrophotometric method was developed based on their reaction with iron (III) and ferricyanide (B76249) to yield a Prussian blue product, which has a maximum absorption at 720–730 nm. nih.gov This type of colorimetric assay could potentially be adapted for this compound if direct UV measurement lacks specificity.

Volumetric and Gravimetric Methods for Chemical Characterization

While modern instrumental techniques like chromatography and spectroscopy are primary tools for analysis, classical volumetric and gravimetric methods still play a role, particularly in the context of synthesis and fundamental characterization.

Gravimetric analysis is fundamentally applied during the synthesis work-up. After a synthesis reaction is complete, the solid product, this compound, is typically isolated by filtration. nih.gov The collected solid is then washed to remove impurities and dried to a constant weight in an oven. This process of isolating and weighing the purified solid is a form of gravimetric analysis used to determine the practical yield of the reaction.

Volumetric analysis , or titration, could be applicable for assaying the compound if it possesses distinct acidic or basic properties. The benzimidazole ring contains a basic nitrogen atom (the pyrrole-type nitrogen) that can be protonated. It might be possible to dissolve a known weight of the compound in a suitable non-aqueous solvent and titrate it with a standardized acid, such as perchloric acid in acetic acid, using an appropriate indicator or potentiometric endpoint detection. However, this method would be less specific than HPLC and is not commonly reported for routine analysis of such compounds.

Emerging Research Applications Beyond Therapeutic Modalities

Use as Chemical Probes for Biological Systems

The benzimidazole (B57391) scaffold, a key component of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide, is a versatile platform for the development of chemical probes. These probes are instrumental in elucidating complex biological processes. While direct studies on the use of this compound as a chemical probe are limited, the inherent properties of its structural class suggest significant potential.

Benzimidazole derivatives are known to exhibit fluorescence, a property that is highly sensitive to the local environment. This makes them attractive candidates for "turn-on" or "turn-off" fluorescent probes for detecting specific analytes or changes in physiological conditions. For instance, a structurally related benzimidazole-based acetamide (B32628) derivative, 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide), has been synthesized and demonstrated to act as a highly selective fluorescent probe for cobalt (II) ions. mdpi.comresearchgate.net This probe operates on a Photoinduced Electron Transfer (PET) mechanism, where the presence of Co²⁺ quenches the probe's intrinsic fluorescence. mdpi.com This principle could be adapted to design probes based on the this compound scaffold for detecting other biologically significant metal ions or small molecules.

Furthermore, the acetamide group in this compound can be chemically modified to incorporate reactive handles for bioconjugation, allowing it to be attached to proteins, nucleic acids, or other biomolecules for imaging and tracking purposes within living systems.

Applications in Material Science

The benzimidazole core is a robust heterocyclic system with applications in various areas of material science, including polymer chemistry and the development of dyes. rsc.org The incorporation of the this compound moiety into larger molecular structures can impart desirable photophysical and electronic properties.

Polymer Chemistry: Benzimidazole-containing polymers are known for their high thermal stability, mechanical strength, and chemical resistance. While direct polymerization of this compound has not been reported, it could potentially serve as a monomer or a functional additive in polymer synthesis. The amide linkage provides a site for potential polymerization reactions, and the benzimidazole ring can contribute to the thermal and photo-oxidative stability of the resulting polymer.

Dyes and Photoswitches: The conjugated system of the benzimidazole ring can be extended through chemical modification to create organic dyes with specific absorption and emission properties. Arylazobenzimidazoles, for example, have been investigated as versatile visible-light photoswitches. nih.gov These molecules can be reversibly isomerized between two states with different absorption spectra, making them suitable for applications in optical data storage and molecular machines. The this compound structure could be a precursor for such photoswitchable dyes.

Photographic Inducers and Photo-Protective Agents: Benzimidazole derivatives have a history of use as photographic inducers and have been explored as photo-protective agents (UV filters) in sunscreens. encyclopedia.pubmdpi.com Their ability to absorb UV radiation and dissipate the energy harmlessly makes them valuable in protecting materials and skin from photodegradation. The specific absorption characteristics of this compound would determine its suitability for such applications.

Potential in Diagnostic Agent Development

The development of diagnostic agents for various diseases is a critical area of medical research, and benzimidazole derivatives have shown promise in this field, particularly as imaging agents.

Amyloid Imaging Agents: Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) plaques in the brain. There is significant interest in developing small molecules that can cross the blood-brain barrier and selectively bind to these plaques for imaging purposes, such as with Positron Emission Tomography (PET). The structural similarity of some benzimidazole derivatives to thioflavin T, a dye used to stain amyloid plaques, has led to their investigation as potential amyloid imaging agents. While specific studies on this compound for this purpose are not available, the general benzimidazole scaffold is a promising platform for the design of novel amyloid imaging probes.

The table below summarizes the potential applications of benzimidazole derivatives in diagnostic imaging, which could be extrapolated to compounds like this compound with appropriate functionalization.

| Diagnostic Application | Imaging Modality | Rationale for Benzimidazole Scaffold |

| Amyloid Plaque Imaging | PET, Fluorescence | Structural similarity to amyloid-binding dyes. |

| Neuroreceptor Imaging | PET | High affinity and selectivity for specific receptors. |

| Hypoxia Imaging | PET | Incorporation of nitroimidazole moiety for trapping in hypoxic cells. nih.gov |

Role as Building Blocks in Complex Molecule Synthesis

Perhaps one of the most immediate and versatile non-therapeutic applications of this compound is its use as a chemical building block for the synthesis of more complex molecules. researchgate.neteurekaselect.comnih.govscholarsresearchlibrary.comsemanticscholar.org The structure possesses several reactive sites that can be selectively modified.

The acetamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as esters, amides, or acid chlorides. This allows for the coupling of the 2-(2-benzyl-1H-1,3-benzodiazol-1-yl) moiety to other molecular fragments.

A notable example is the synthesis of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives. scholarsresearchlibrary.comresearchgate.net In this synthesis, the closely related precursor, 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazide, is condensed with various aldehydes and ketones to produce a library of new compounds with potential biological activities. The acetohydrazide itself can be synthesized from the corresponding ester, which in turn can be derived from 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetic acid. This highlights the utility of the core structure as a scaffold for combinatorial chemistry and the generation of diverse molecular libraries for screening purposes.

The general synthetic utility is outlined in the scheme below, demonstrating how the acetamide functionality can be a gateway to further chemical diversity.

Synthetic Scheme: Potential Transformations of this compound

This versatility makes this compound and its derivatives valuable intermediates for synthetic chemists exploring new chemical spaces for various applications.

Future Research Trajectories and Unaddressed Scientific Questions

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. eprajournals.com Future research should prioritize the development of novel, sustainable synthetic routes for 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide that offer improved yields and a reduced environmental footprint.

Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of eco-friendly solvents, or even solvent-free reaction conditions, is crucial. eprajournals.comeprajournals.com Techniques such as microwave-assisted synthesis and the use of deep eutectic solvents have shown promise for other benzimidazoles and could be adapted. researchgate.netnih.gov

Catalyst Development: The exploration of novel catalysts, including reusable solid catalysts and earth-abundant metal catalysts like cobalt, can lead to more efficient and economical synthetic processes. acs.orgmdpi.com

Renewable Feedstocks: A long-term goal should be the utilization of renewable starting materials derived from biomass to further enhance the sustainability of the synthesis. eprajournals.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced solvent use. mdpi.com | Optimization of reaction parameters (temperature, time, power) for the specific target compound. |

| Deep Eutectic Solvents | Biodegradable, low toxicity, can act as both solvent and catalyst. nih.gov | Screening of different DES combinations for optimal solubility and reactivity. |

| Solid Acid Catalysts | Reusable, easy to separate from the reaction mixture, environmentally benign. mdpi.com | Development of novel, highly active, and stable solid acid catalysts. |